molecular formula C17H15N3O3S B12055021 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide

Cat. No.: B12055021
M. Wt: 341.4 g/mol
InChI Key: FONSRLOMUWWQIA-UHFFFAOYSA-N
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Description

7-HYDROXY-N-(4-METHYL-1,3-THIAZOL-2-YL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a quinoline moiety, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-N-(4-METHYL-1,3-THIAZOL-2-YL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-N-(4-METHYL-1,3-THIAZOL-2-YL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-HYDROXY-N-(4-METHYL-1,3-THIAZOL-2-YL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-HYDROXY-N-(4-METHYL-1,3-THIAZOL-2-YL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C17H15N3O3S/c1-9-8-24-17(18-9)19-15(22)12-14(21)11-6-2-4-10-5-3-7-20(13(10)11)16(12)23/h2,4,6,8,21H,3,5,7H2,1H3,(H,18,19,22)

InChI Key

FONSRLOMUWWQIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

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